2,3,4,6-Tetrafluoropyridine
Overview
Description
2,3,4,6-Tetrafluoropyridine is an organic compound belonging to the class of fluorinated pyridines. It is characterized by the presence of four fluorine atoms attached to the pyridine ring at the 2, 3, 4, and 6 positions. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields this compound derivatives . Another method involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane at 120°C, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and catalysts ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrafluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in dimethylformamide) lead to the formation of substituted tetrafluoropyridine derivatives.
Major Products: The major products formed from these reactions include substituted tetrafluoropyridine derivatives, carbaldehydes, carboxylic acids, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,3,4,6-Tetrafluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives. These reactions often proceed through a two-step addition-elimination mechanism . The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .
Comparison with Similar Compounds
Pentafluoropyridine: Contains five fluorine atoms and is a precursor for the synthesis of tetrafluoropyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar to 2,3,4,6-tetrafluoropyridine but with a different substitution pattern.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine with unique reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of fluorine atoms at the 2, 3, 4, and 6 positions enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,3,4,6-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFPTRRIPJRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382555 | |
Record name | 2,3,4,6-Tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-13-8 | |
Record name | 2,3,4,6-Tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-tetrafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of this regioselectivity control in synthesis?
A: This strategy allows for the controlled synthesis of substituted pyridines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science. [] By selectively placing different substituents at specific positions on the pyridine ring, chemists can fine-tune the properties and functionalities of the final molecules.
Q2: Are there any examples of 2,3,4,6-tetrafluoropyridine reacting differently with other metals besides titanium?
A: Yes, research has shown that this compound reacts with zirconocene complexes, specifically those containing a bis(trimethylsilyl)acetylene (btmsa) ligand. [] Interestingly, while titanium complexes favor C-F bond activation with this compound, zirconocene complexes predominantly undergo C-H bond activation, leading to the formation of pyridyl complexes with an agostic alkenyl group. []
Q3: How do the different reactivities of titanium and zirconium complexes with this compound impact synthetic strategies?
A: This difference in reactivity highlights the importance of metal selection in organometallic chemistry. [] Depending on the desired transformation and product, chemists can utilize either titanium or zirconium complexes to achieve C-F or C-H activation, respectively, with this compound. This expands the synthetic toolbox for modifying this versatile building block and creating a diverse range of substituted pyridine derivatives.
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